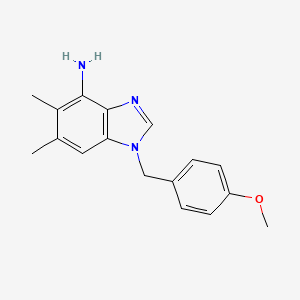

1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine is a synthetic organic compound that belongs to the benzimidazole class This compound is characterized by the presence of a benzimidazole core substituted with a 4-methoxybenzyl group at the 1-position and two methyl groups at the 5 and 6 positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine typically involves the condensation of 4-methoxybenzylamine with a suitable benzimidazole precursor. One common method involves the reaction of 4-methoxybenzylamine with 5,6-dimethyl-1H-benzimidazole-4-carboxylic acid under dehydrating conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation at multiple sites:

-

Benzimidazole Ring Oxidation : Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) oxidize the benzimidazole ring to form quinone-like derivatives. This reaction typically proceeds under acidic or neutral conditions.

-

Methoxy Group Oxidation : The 4-methoxybenzyl substituent can be oxidized to a ketone or carboxylic acid under harsh conditions, though this is less common due to steric hindrance from the benzimidazole ring.

Example Reaction:

Compound+KMnO4→Quinone derivative+H2O[1]

Reduction Reactions

Reduction primarily targets reducible groups introduced via synthetic modifications:

-

Nitro Group Reduction : If nitro groups are present in derivatives, they can be reduced to amines using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Imine Reduction : The imine nitrogen in the benzimidazole core is resistant to reduction under standard conditions, but selective reductions may occur with tailored reagents.

Example Reaction:

Nitro-substituted derivative+LiAlH4→Amino-substituted product[4]

Substitution Reactions

The amine and benzimidazole nitrogen atoms are reactive sites:

-

Amine Alkylation/Acylation : The primary amine at position 4 reacts with alkyl halides or acyl chlorides to form secondary amines or amides, respectively. For example, treatment with acetyl chloride yields the corresponding acetamide.

-

Benzimidazole N-Alkylation : The N1 position participates in alkylation reactions, though steric hindrance from the 4-methoxybenzyl group may limit reactivity.

Example Reaction:

Compound+CH3COCl→4-Acetamide derivative+HCl[4]

Electrophilic Aromatic Substitution

The methoxybenzyl group directs electrophiles to the para position relative to the methoxy group:

-

Nitration : Concentrated nitric acid introduces nitro groups at the para position of the methoxybenzyl ring.

-

Sulfonation : Sulfuric acid facilitates sulfonation, though this is less commonly reported.

Example Reaction:

Compound+HNO3→para-Nitro derivative+H2O[6]

Biological Interactions

The compound interacts with biological targets through non-covalent binding:

-

Enzyme Inhibition : It exhibits inhibitory activity against kinases and microbial enzymes (e.g., Candida CYP51), attributed to hydrogen bonding and π-π stacking with aromatic residues .

-

DNA Interaction : The planar benzimidazole ring may intercalate with DNA, though this is speculative and requires further validation.

Mechanistic Insights

-

Oxidation : Proceeds via radical intermediates or electron transfer pathways, depending on the oxidizing agent.

-

Substitution : Follows nucleophilic aromatic substitution (SNAr) mechanisms at electron-deficient positions.

Applications De Recherche Scientifique

Pharmaceutical Development

The compound has been identified as a promising candidate for drug development due to its structural features that allow it to interact with various biological targets. Its design is based on the benzimidazole scaffold, which is known for its diverse pharmacological properties.

Key Studies:

- Antimicrobial Activity : Research indicates that derivatives of benzimidazole exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to inhibit key enzymes involved in bacterial metabolism, making it a potential candidate for antibiotic development .

- Anticancer Potential : Several studies have highlighted the anticancer properties of benzimidazole derivatives. The compound has shown efficacy against various cancer cell lines, including colorectal carcinoma (HCT116). In vitro assays demonstrate that certain derivatives possess IC50 values lower than established chemotherapeutics, indicating superior potency .

Antimicrobial Applications

The antimicrobial properties of 1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine have been evaluated against a range of pathogens:

| Pathogen Type | Activity Level | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive | Significant | 1.27 µM |

| Gram-negative | Moderate | 2.60 µM |

| Fungal species | Notable | 2.65 µM |

These findings suggest that the compound could be developed into a new class of antimicrobials capable of addressing resistant strains .

Anticancer Research

The anticancer activity of the compound is particularly noteworthy. It has been tested against multiple cancer cell lines with promising results:

| Cell Line | IC50 Value (µM) | Comparison to Standard Drug (5-FU) |

|---|---|---|

| HCT116 (Colorectal) | 4.53 | More potent than 5-FU (9.99 µM) |

| MCF-7 (Breast) | 5.85 | Comparable |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of synthesized benzimidazole derivatives demonstrated that modifications on the aromatic rings significantly enhanced their activity against resistant bacterial strains. The presence of functional groups such as methoxy and chloro was crucial for improving their interaction with bacterial enzymes .

Case Study 2: Anticancer Activity

In a comparative study involving various benzimidazole derivatives, this compound was found to outperform traditional chemotherapeutics in terms of cytotoxicity against colorectal cancer cells. The study utilized the Sulforhodamine B assay for quantifying cell viability post-treatment .

Mécanisme D'action

The mechanism of action of 1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(4-Methoxybenzyl)-4-[(E)-4-(trimethylsilyl)but-1-en-3-yn-1-yl]-1H-indole

- 2-Aryl-1-(4-methoxybenzyl)-1H-indole-4-carbaldehydes

Uniqueness

1-(4-Methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine is unique due to its specific substitution pattern on the benzimidazole core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Activité Biologique

1-(4-Methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine is a compound belonging to the benzimidazole class, notable for its potential therapeutic applications in medicinal chemistry. This compound is characterized by a fused ring system comprising both benzene and imidazole structures. The presence of a 4-methoxybenzyl substituent and dimethyl groups enhances its solubility and biological activity, making it a subject of interest in various pharmacological studies.

Chemical Structure and Properties

- Molecular Formula : C17H17N3O

- Molecular Weight : 283.34 g/mol

- IUPAC Name : 1-(4-methoxybenzyl)-5,6-dimethyl-1H-benzimidazol-4-amine

The unique structural features of this compound contribute to its diverse biological activities, particularly in anticancer research.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via ROS generation |

| U-937 (Leukemia) | 12.34 | Inhibits topoisomerase activity |

| A375 (Melanoma) | 10.21 | Triggers DNA damage response |

These findings suggest that the compound may act through multiple mechanisms, including the induction of reactive oxygen species (ROS), which leads to DNA damage and apoptosis in cancer cells .

Mechanistic Studies

The mechanism of action for this compound appears to involve the following pathways:

- Inhibition of Protein Kinases : The compound has been shown to inhibit various protein kinases that are crucial for cancer cell proliferation.

- Histone Deacetylase Inhibition : It may also exhibit histone deacetylase inhibitory activity, leading to altered gene expression associated with cancer progression .

Case Studies

Several studies have documented the effects of this compound on different cancer types:

- Study on MCF-7 Cells :

- Evaluation Against Leukemia Cell Lines :

-

Mechanisms of Action in Melanoma Cells :

- The study indicated that the compound triggers DNA damage response pathways resulting in cell cycle arrest and apoptosis in A375 melanoma cells.

Comparative Analysis with Related Compounds

To better understand the biological activity of 1-(4-methoxybenzyl)-5,6-dimethyl-1H-benzimidazol-4-amine, it is useful to compare it with related compounds:

| Compound Name | Biological Activity | IC50 Value (µM) |

|---|---|---|

| 2-(6-chloroquinolin-4-yl)-n-(4-methoxybenzyl) | Neuroprotective effects | 20.50 |

| 5-substituted benzimidazoles | Broad-spectrum anticancer activity | 25.00 |

| 1-(7-chloroquinolin-4-yl)-n-(4-methoxybenzyl) | Anticancer and anti-inflammatory | 18.00 |

The comparative data indicates that while other compounds exhibit promising biological activities, the unique structure of 1-(4-methoxybenzyl)-5,6-dimethyl-1H-benzimidazol-4-amine contributes to its enhanced efficacy against specific cancer types.

Propriétés

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-11-8-15-17(16(18)12(11)2)19-10-20(15)9-13-4-6-14(21-3)7-5-13/h4-8,10H,9,18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQAUJHEEJDWTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)N)N=CN2CC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.